4-Chloro-2,6-bis(chloromethyl)phenol
Description
4-Chloro-2,6-bis(chloromethyl)phenol is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the 4-position and chloromethyl (-CH2Cl) groups at the 2- and 6-positions. Its synthesis involves the treatment of 2,6-bis(hydroxymethyl)-4-methylphenol with thionyl chloride (SOCl2), resulting in the replacement of hydroxyl groups with chlorine atoms .
Properties
CAS No. |
6641-03-8 |
|---|---|
Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
4-chloro-2,6-bis(chloromethyl)phenol |
InChI |
InChI=1S/C8H7Cl3O/c9-3-5-1-7(11)2-6(4-10)8(5)12/h1-2,12H,3-4H2 |
InChI Key |
UWXCJORUGQQAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Reactivity and Functional Group Influence
- Chloromethyl vs. Hydroxymethyl Groups: The substitution of -CH2Cl (chloromethyl) groups in this compound enhances its electrophilic reactivity, making it a potent alkylating agent. In contrast, analogs with -CH2OH (hydroxymethyl) groups, such as 4-chloro-2,6-bis(hydroxymethyl)phenol, exhibit lower reactivity but are utilized in supramolecular coordination polymers for corrosion inhibition .
- Amino Substituents: Replacement of chloromethyl with -CH2N(CH3)2 (dimethylaminomethyl) groups, as in 4-chloro-2,6-bis[(dimethylamino)methyl]phenol, introduces basicity and chelating capability, enabling applications in magnesium and cobalt complex formation .
Physical and Chemical Properties
- Volatility and Stability: The chloromethyl groups in this compound reduce volatility compared to bis(chloromethyl)ether (BCME, ), a highly toxic and volatile compound. This structural difference likely mitigates inhalation risks .
- Solubility: Hydroxymethyl-substituted analogs (e.g., 4-chloro-2,6-bis(hydroxymethyl)phenol) exhibit higher water solubility due to hydrogen bonding, whereas chloromethyl derivatives are more lipophilic .
Key Research Findings
- Synthetic Utility: this compound serves as a precursor for benzoxazine derivatives via domino reactions with triazoles .
- Corrosion Inhibition :
Hydroxymethyl-substituted analogs demonstrate 93.51% inhibition efficiency in acidic environments, outperforming many commercial inhibitors . - Coordination Chemistry: Derivatives like 4-chloro-2,6-bis[(2-hydroxyethyl)methylaminomethyl]phenolate form dinuclear magnesium complexes with defined crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
